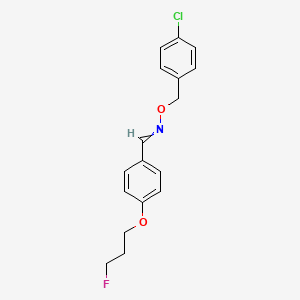![molecular formula C14H16N2O2S2 B1307240 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline CAS No. 7732-36-7](/img/structure/B1307240.png)
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, also known as DMAMA, is a chemical compound with potential applications in various fields. It has a molecular weight of 308.43 . The compound is a yellow solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C14H16N2O2S2 . The InChI code is 1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 .Physical and Chemical Properties Analysis
The compound is a yellow solid at room temperature . It has a molecular weight of 308.43 . The storage temperature is 0-5°C .科学的研究の応用
Chemical Reactions and Structural Analysis
Synthesis and Structure Elucidation : 2-Amino-1,4-naphthoquinone derivatives, related to 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, are synthesized through reactions with primary amines, displaying hydrogen-bonded dimeric structures as shown in X-ray crystallography studies (Singh, Karmakar, Barooah, & Baruah, 2007).
Molecular Structures and Intermolecular Interactions : Investigations into molecular structures of compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline have demonstrated the presence of intermolecular hydrogen bonding, contributing to our understanding of how similar structures like this compound may behave (Ajibade & Andrew, 2021).
Applications in Biomimetic Research
- Fe-Only Hydrogenases Modeling : Methoxyphenyl-functionalized diiron azadithiolate complexes, which share structural similarities with this compound, have been studied as models for the active site of Fe-only hydrogenases. This research aids in understanding hydrogen production mechanisms (Song, Ge, Zhang, Liu, & Hu, 2006).
Pharmacokinetic Analysis and Molecular Docking
- Pharmacokinetic and Antiviral Activity Analysis : The synthesis and molecular docking of compounds like (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone help in understanding the pharmacokinetic behavior and potential antiviral activity of similar molecules like this compound (FathimaShahana & Yardily, 2020).
Analytical and Synthetic Chemistry
Chemical Synthesis and Analysis : The synthesis of related compounds such as 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, utilizing various synthetic routes, offers insights into the potential synthesis methods and chemical behavior of this compound (Sarantou & Varvounis, 2022).
Peptide Synthesis and Racemization Studies : The use of compounds like 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide in peptide synthesis, avoiding racemization, can provide a framework for understanding the synthesis and stability of this compound in peptide-based applications (Pedersen, Thorsen, El-Khrisy, Clausen, & Lawesson, 1982).
Safety and Hazards
作用機序
Target of Action
Anilines are often involved in the formation of dyes and are used in the pharmaceutical industry. They can interact with various biological targets, but the specific target would depend on the exact structure and functional groups present in the compound .
Mode of Action
The mode of action would depend on the specific biological target. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in a biological pathway .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been known to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of the methoxy group might influence the compound’s solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and the biochemical pathways it affects. These effects could range from changes in cell behavior to the induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcription of specific genes, thereby modulating cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve a noticeable impact. Toxicity studies have indicated that high doses can cause cellular damage and disrupt normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the metabolism of amino acids, lipids, or carbohydrates. These interactions can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes .
特性
IUPAC Name |
2-[(2-amino-5-methoxyphenyl)disulfanyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEVTUVEXHHEPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396599 |
Source


|
| Record name | 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7732-36-7 |
Source


|
| Record name | 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)
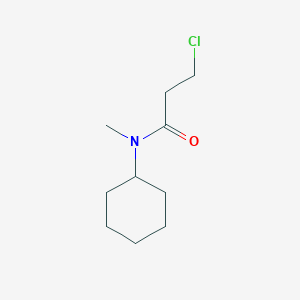
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)

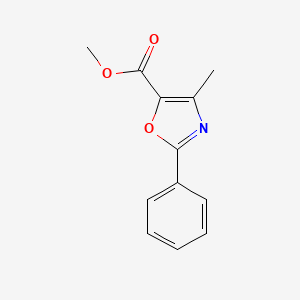
![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)

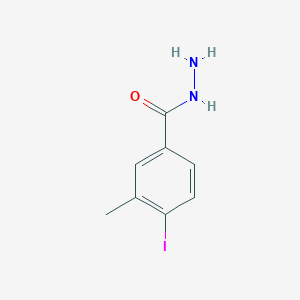
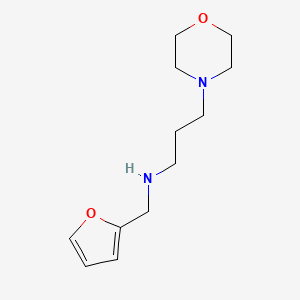
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)
